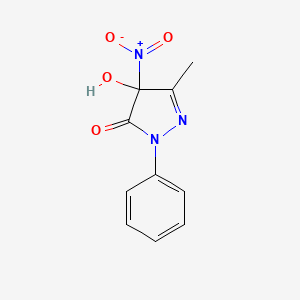

4-Hydroxy-5-methyl-4-nitro-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

CAS No. |

114214-89-0 |

|---|---|

Molecular Formula |

C10H9N3O4 |

Molecular Weight |

235.20 g/mol |

IUPAC Name |

4-hydroxy-5-methyl-4-nitro-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C10H9N3O4/c1-7-10(15,13(16)17)9(14)12(11-7)8-5-3-2-4-6-8/h2-6,15H,1H3 |

InChI Key |

MJJNKHHQAQPGAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1([N+](=O)[O-])O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazolone ring: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.

Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride.

Substitution: Halogenating agents, alkylating agents, or nucleophiles.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazolones.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in enzyme inhibition studies.

Medicine: Investigation as a potential pharmaceutical agent due to its structural similarity to known drugs.

Industry: Use in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrazolone derivatives vary widely in their substituents, which critically determine their physicochemical and biological properties. Below is a comparison with key analogs:

Table 1: Substituent Variations in Pyrazolone Derivatives

- This may influence its reactivity in biological systems or synthetic modifications .

- Hydroxyl Group : The 4-hydroxyl group could enhance solubility and hydrogen-bonding capacity, similar to the hydroxyl-containing analog 4-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-phenyl-DHPO (CAS 347387-83-1) .

Physicochemical Properties

Table 3: Physicochemical Data

*Calculated based on molecular formula.

- The target compound shares a molecular weight with (4E)-2-acetyl-4-benzylidene-5-methyl-DHPO but differs in functional groups (nitro vs. acetyl/benzylidene). The absence of reported melting points or IR data for the target compound highlights a gap in existing literature .

Q & A

Q. What are the standard synthetic methodologies for preparing 4-Hydroxy-5-methyl-4-nitro-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

Methodological Answer: The synthesis typically involves condensation reactions between 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and nitro-containing reagents. Key methods include:

- Reflux with aromatic aldehydes : Using ethanol as a solvent and diethanolamine as a catalyst under reflux conditions (70–80°C) for 5–7 hours .

- Multi-step protocols : For example, reacting 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with benzoyl chloride in dioxane and calcium hydroxide, followed by recrystallization from methanol or n-hexane .

- Microwave-assisted synthesis : Employing solvent-free conditions with nanocatalysts (e.g., CoFe₂O₄@SiO₂-HClO₄) to reduce reaction time (15 minutes) and improve yields (up to 92%) .

Q. How is the structural characterization of this compound validated in academic research?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures using high-resolution data. For example, the compound’s nitro and hydroxy groups are confirmed via bond-length analysis and electron density maps .

- NMR and mass spectrometry : ¹H/¹³C NMR identifies proton environments (e.g., phenyl ring protons at δ 7.2–7.6 ppm), while HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 289.08) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and selectivity?

Methodological Answer: Optimization involves systematic parameter screening:

- Catalyst screening : Ionic liquids or nanocatalysts (e.g., CoFe₂O₄@SiO₂-HClO₄) enhance reaction efficiency by reducing activation energy. For instance, 10 wt% catalyst under microwave irradiation achieves 92% yield .

- Solvent and temperature effects : Ethanol under reflux (70–80°C) is optimal for traditional synthesis, while solvent-free microwave conditions reduce side reactions .

Table 1: Optimization Parameters for Microwave-Assisted Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst loading | 10 wt% | 92 |

| Temperature | 100°C | 88 |

| Irradiation time | 15 min | 92 |

Q. What computational approaches are used to predict bioactivity and binding mechanisms?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina predicts interactions with biological targets (e.g., Autotaxin enzyme). For pyrazolone derivatives, nitro groups often form hydrogen bonds with active-site residues (e.g., Tyr 272 in Autotaxin) .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing nitro groups) with antimicrobial or cytotoxic activity .

Q. How do researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Multi-technique validation : Conflicting NMR signals (e.g., tautomerism in pyrazolones) are resolved via X-ray diffraction to confirm the dominant tautomer .

- Data refinement : SHELX’s R-factor analysis (e.g., R < 0.05) ensures crystallographic reliability. Discrepancies in bond angles are addressed using restraints and constraints in refinement .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer:

- Luminescent complexes : Coordination with Zn(II) ions produces visible/NIR-emitting materials. For example, 4-acylpyrazolone-Zn(II) complexes exhibit λₑₘ at 580–620 nm, useful in OLEDs .

- Thermal stability : TGA analysis shows decomposition temperatures >250°C, making derivatives suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.